5-chloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their use in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure. The pyrano[4,3-c]pyrazole portion suggests a fused ring system, which could have interesting chemical properties .Scientific Research Applications
Antimicrobial Activity
Research into similar compounds with pyrazole and sulfonamide structures, like 5-chloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide, reveals applications in antimicrobial activities. For instance, El‐Emary, Al-muaikel, and Moustafa (2002) synthesized new heterocycles based on pyrazole and found antimicrobial properties in these compounds (El‐Emary, Al-muaikel, & Moustafa, 2002). Similarly, Azab, Youssef, and El-Bordany (2013) reported the antibacterial efficacy of novel heterocyclic compounds containing a sulfonamido moiety (Azab, Youssef, & El-Bordany, 2013).
Potential in Cancer Research
Compounds with similar structures have also been investigated for their potential use in cancer research. Ghorab, Alsaid, Abdullah-al-Dhfyan, and Arafa (2015) explored the cytotoxicity of novel sulfonamide derivatives in cancer cell lines, suggesting the potential utility of similar compounds in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Application in Enzyme Inhibition
Sulfonamide-based compounds have been extensively studied for their enzyme inhibitory properties. Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, and Mert (2017) synthesized metal complexes of pyrazole-based sulfonamide, showing effective inhibition of carbonic anhydrase isozymes (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).
Antiviral Activities
Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, and Zhang (2010) researched the antiviral activity of 5-chlorophenyl sulfonamide derivatives, highlighting the potential antiviral applications of related compounds (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Synthesis and Molecular Studies
Further research into the synthesis and structural analysis of these compounds, like the studies by Farrukh, Mohamed, Ahmed, Marzouk, and El-Moghazy (2013), provides valuable insights into their chemical properties and potential applications (Farrukh, Mohamed, Ahmed, Marzouk, & El-Moghazy, 2013).
Mechanism of Action
properties
IUPAC Name |
5-chloro-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S2/c1-16-10-4-5-19-7-8(10)9(15-16)6-14-21(17,18)12-3-2-11(13)20-12/h2-3,14H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRQKHHZKBSFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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